Cas no 1146620-35-0 (6-(2-fluoropropyl)-4-methyl-2-Pyridinamine Oxalic acid)

6-(2-fluoropropyl)-4-methyl-2-Pyridinamine Oxalic acid structure
1146620-35-0 structure
商品名:6-(2-fluoropropyl)-4-methyl-2-Pyridinamine Oxalic acid
CAS番号:1146620-35-0
MF:C9H13N2F.C2H2O4
メガワット:258.2462
MDL:MFCD20527267
CID:1099757
PubChem ID:42625451

6-(2-fluoropropyl)-4-methyl-2-Pyridinamine Oxalic acid 化学的及び物理的性質

名前と識別子

    • 6-(2-fluoropropyl)-4-methyl-2-Pyridinamine Oxalic acid
    • CHEMBL450726
    • BDBM50267272
    • 2-Pyridinamine, 6-(2-fluoropropyl)-4-methyl-
    • R1W11H9AUK
    • 1146620-35-0
    • 6-(2-fluoropropyl)-4-methyl-2-PyridinamineOxalicacid
    • NOS
    • SCHEMBL13040574
    • PD182695
    • 6-(2-Fluoropropyl)-4-methylpyridin-2-amine
    • 6-(2-(Fluoro)-propyl)-4-methyl-2-pyridinamine
    • UNII-R1W11H9AUK
    • MDL: MFCD20527267
    • インチ: InChI=1S/C9H13FN2/c1-6-3-8(5-7(2)10)12-9(11)4-6/h3-4,7H,5H2,1-2H3,(H2,11,12)
    • InChIKey: MBHRCNFCHFHUKZ-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC(=NC(=C1)N)CC(C)F

計算された属性

  • せいみつぶんしりょう: 168.10627659g/mol
  • どういたいしつりょう: 168.10627659g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 141
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

6-(2-fluoropropyl)-4-methyl-2-Pyridinamine Oxalic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
K08089-260mg
6-(2-fluoropropyl)-4-methyl-2-Pyridinamine Oxalic acid
1146620-35-0 97%
260mg
$370 2025-02-25
eNovation Chemicals LLC
K08089-260mg
6-(2-fluoropropyl)-4-methyl-2-Pyridinamine Oxalic acid
1146620-35-0 97%
260mg
$370 2025-03-03
eNovation Chemicals LLC
K08089-260mg
6-(2-fluoropropyl)-4-methyl-2-Pyridinamine Oxalic acid
1146620-35-0 97%
260mg
$370 2024-07-28

6-(2-fluoropropyl)-4-methyl-2-Pyridinamine Oxalic acid 関連文献

6-(2-fluoropropyl)-4-methyl-2-Pyridinamine Oxalic acidに関する追加情報

Comprehensive Overview of 6-(2-fluoropropyl)-4-methyl-2-Pyridinamine Oxalic acid (CAS No. 1146620-35-0)

The compound 6-(2-fluoropropyl)-4-methyl-2-Pyridinamine Oxalic acid (CAS No. 1146620-35-0) is a specialized chemical entity that has garnered significant attention in pharmaceutical and biochemical research. Its unique structural features, including the fluoropropyl and methyl-pyridinamine moieties, make it a subject of interest for drug discovery and development. Researchers are particularly intrigued by its potential applications in targeting specific enzymatic pathways, which aligns with the growing demand for precision medicine and personalized therapeutics.

In recent years, the scientific community has increasingly focused on fluorinated compounds due to their enhanced metabolic stability and bioavailability. The presence of a fluorine atom in 6-(2-fluoropropyl)-4-methyl-2-Pyridinamine Oxalic acid contributes to its unique pharmacokinetic properties, making it a candidate for further investigation in CNS-related disorders. This aligns with current trends in neuroscience research, where blood-brain barrier permeability and receptor selectivity are hot topics.

The oxalic acid component of this compound also plays a critical role in its solubility and crystallinity, which are essential factors for formulation development. Pharmaceutical scientists are exploring its potential as a salt form to improve drug delivery systems, a topic frequently searched in AI-driven drug design platforms. The compound's pyridinamine core further adds to its versatility, as similar structures have shown promise in kinase inhibition and GPCR modulation.

From a synthetic chemistry perspective, 6-(2-fluoropropyl)-4-methyl-2-Pyridinamine Oxalic acid presents intriguing challenges and opportunities. Its multi-step synthesis involves careful optimization of fluorination reactions and amine protection strategies, topics that are widely discussed in organic chemistry forums and patent literature. The compound's regioselectivity during synthesis is another area of active research, particularly in the context of green chemistry initiatives.

Analytical characterization of this compound requires advanced techniques such as NMR spectroscopy and mass spectrometry, which are frequently searched topics in analytical chemistry circles. The fluorine NMR signal provides unique insights into the compound's conformation, while HPLC purity analysis ensures its suitability for biological testing. These aspects are crucial for researchers working on quality control in pharmaceutical development.

In the context of drug repurposing strategies, which have gained momentum during recent global health challenges, 6-(2-fluoropropyl)-4-methyl-2-Pyridinamine Oxalic acid offers interesting possibilities. Its structural similarity to known bioactive molecules makes it a potential candidate for virtual screening campaigns, a technique that has become increasingly popular in computational chemistry and AI-assisted drug discovery.

The compound's potential applications extend beyond human health, with possible uses in agricultural chemistry and material science. Its heterocyclic framework could serve as a building block for functional materials, aligning with current interests in smart materials development. This versatility makes it a valuable subject for interdisciplinary research collaborations.

From a commercial perspective, the synthesis and supply of 6-(2-fluoropropyl)-4-methyl-2-Pyridinamine Oxalic acid (CAS No. 1146620-35-0) have become important considerations for contract research organizations and fine chemical suppliers. The compound's custom synthesis options and scale-up challenges are frequently discussed in industry forums, reflecting the growing demand for specialized intermediates in drug development pipelines.

In conclusion, 6-(2-fluoropropyl)-4-methyl-2-Pyridinamine Oxalic acid represents a fascinating case study in modern medicinal chemistry. Its unique combination of fluorine chemistry, heterocyclic architecture, and salt formation properties positions it as a compound of continuing interest across multiple scientific disciplines. As research into targeted therapies and structure-activity relationships advances, this molecule will likely remain at the forefront of innovative pharmaceutical research.

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